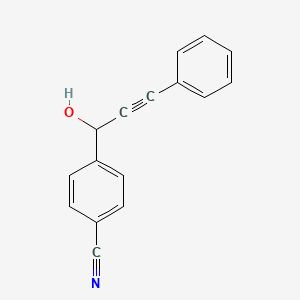![molecular formula C18H22O5 B14321819 2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol is an organic compound with the molecular formula C18H22O5. This compound is known for its unique structure, which includes a phenol group substituted with methoxy and trimethoxyphenyl groups. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol typically involves the reaction of 3,4,5-trimethoxybenzyl alcohol with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the benzyl alcohol is reacted with a methoxyphenol derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced hydroxy derivatives, and various substituted phenol derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Research has shown its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which disrupts cell mitosis and leads to cell death. This mechanism is particularly relevant in its anti-cancer activity, where it targets rapidly dividing cancer cells. Additionally, the compound may interact with other cellular proteins and enzymes, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-methoxy-4-ethylphenol
- Phenethylamine, 3,4,5-trimethoxy-α-methyl-
- 3,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of biological activities and has been shown to be more effective in certain applications, such as anti-cancer therapy. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H22O5 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C18H22O5/c1-20-15-9-12(7-8-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h7-11,19H,5-6H2,1-4H3 |
InChI Key |
NRAJPMHEOBLUQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


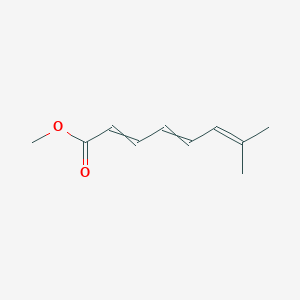

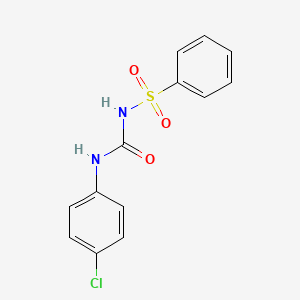
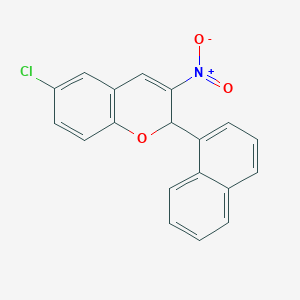
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
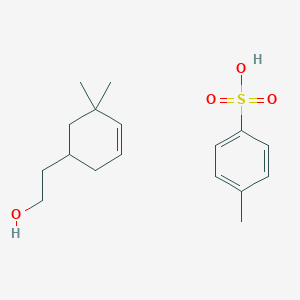
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
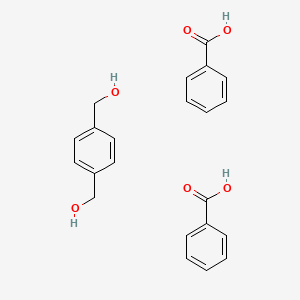


![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
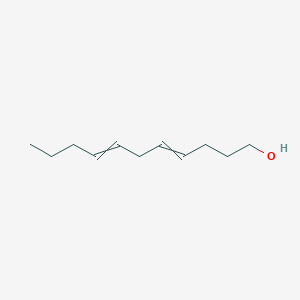
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
